![molecular formula C25H18ClN3 B13983253 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a trityl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The trityl group is then introduced at the 7-position using appropriate tritylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amino derivative, while Suzuki coupling with a boronic acid would introduce a new aryl group.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of various complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Its derivatives have shown potential as anticancer and antiviral agents.
Industry: The compound’s reactivity and stability make it suitable for use in the pharmaceutical industry, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce inflammation in various diseases.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the core structure but lacks the trityl group, making it less bulky and potentially less selective.
4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a phenyl group instead of a trityl group, which may affect its binding affinity and selectivity.
Uniqueness: The presence of the trityl group at the 7-position in 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine provides steric hindrance and enhances its binding specificity to certain molecular targets. This makes it a unique and valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C25H18ClN3 |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H18ClN3/c26-23-22-16-17-29(24(22)28-18-27-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
WYMRMUOAVQQKDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=C4N=CN=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




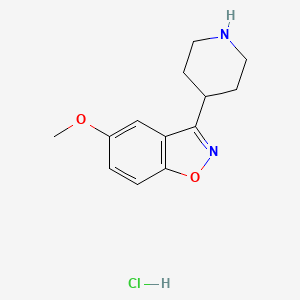

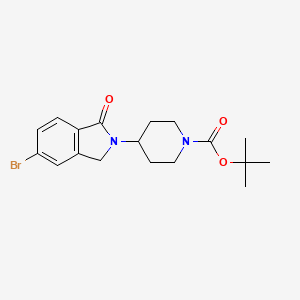
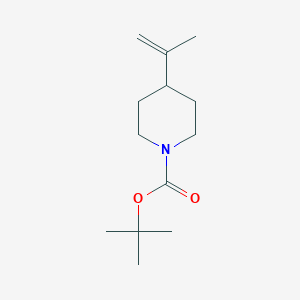
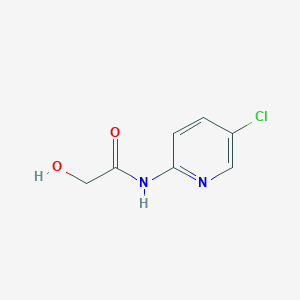

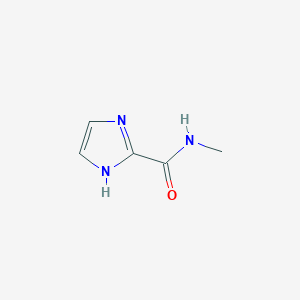
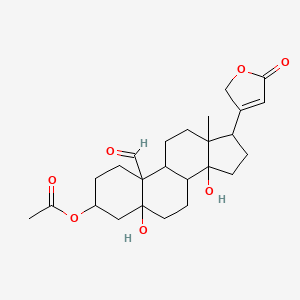


![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)

